Pentyl cinnamate

概要

説明

Pentyl cinnamate is an ester derived from cinnamic acid and pentanol. It is known for its pleasant fruity aroma, making it a valuable compound in the fragrance and flavor industries. The compound is also recognized for its potential biological activities, including antimicrobial and larvicidal properties .

準備方法

Synthetic Routes and Reaction Conditions: Pentyl cinnamate can be synthesized through the esterification of cinnamic acid with pentanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For instance, heteropoly acids and solid superacids have been employed as catalysts to enhance the esterification process .

化学反応の分析

Hydrolysis

Pentyl cinnamate undergoes hydrolysis under acidic or basic conditions, breaking the ester bond to yield cinnamic acid and pentanol.

Mechanistic Insight :

-

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.

-

Base-mediated hydrolysis involves deprotonation of water to form a hydroxide ion, which attacks the electrophilic carbonyl carbon .

Oxidation

The alkyl chain and α,β-unsaturated system in this compound are susceptible to oxidation.

Research Findings :

-

Oxidation of the pentyl chain produces valeric acid derivatives, while the cinnamoyl moiety resists mild oxidants .

-

Ozonolysis cleaves the double bond, forming carbonyl compounds .

Photochemical and Thermal Reactions

The cinnamate group exhibits distinct reactivity under UV light and heat.

Photocycloaddition

-

Conditions : UV irradiation (λ = 254–365 nm).

-

Outcome : [2+2] Cycloaddition forms cyclobutane dimers (Figure 1) .

-

Mechanism : Conrotatory pericyclic reaction involving singlet excited states .

Thermal Crosslinking

-

Conditions : Heating above 100°C.

-

Outcome : Radical-mediated polymerization generates crosslinked networks.

Table 1 : Comparison of Photochemical vs. Thermal Reactions

Substitution Reactions

The ester group participates in nucleophilic acyl substitution.

| Nucleophile | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Amines | NH₃ or RNH₂, room temperature | Cinnamamide derivatives | 70–85% |

| Alcohols | ROH, acid catalyst | Transesterified esters | 65–90% |

Example :

Stability and Degradation

Environmental factors significantly impact this compound’s stability:

-

Thermal Stability : Decomposes above 200°C, forming volatile fragments (e.g., CO₂, pentene) .

-

Light Sensitivity : UV exposure accelerates dimerization; storage in amber bottles recommended .

-

pH Effects : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic media.

Biological and Industrial Relevance

-

Antimicrobial Activity : Oxidation products exhibit enhanced bioactivity against Candida albicans .

-

Polymer Chemistry : Photodimerization enables applications in UV-curable coatings .

-

Flavor/Fragrance Industry : Hydrolysis under storage conditions can alter sensory profiles .

Key Research Findings

-

Microwave-Assisted Synthesis : Fischer esterification using H₂SO₄ achieves 97% yield in 2 min under microwave conditions .

-

Larvicidal Activity : Nanoemulsions containing this compound show LC₅₀ = 19.9 µg/mL against Aedes aegypti larvae .

-

Radical Stability : Thermal crosslinking is suppressed in rigid polymer backbones, favoring photodimerization .

科学的研究の応用

Chemistry: Used as a precursor in the synthesis of other cinnamate derivatives.

Biology: Exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Industry: Utilized in the fragrance and flavor industries for its pleasant aroma.

作用機序

Pentyl cinnamate is part of a broader class of cinnamate esters, which include:

- Methyl cinnamate

- Ethyl cinnamate

- Butyl cinnamate

- Isobutyl cinnamate

Uniqueness: this compound stands out due to its longer alkyl chain, which imparts unique physicochemical properties such as lower volatility and higher lipophilicity. These properties enhance its stability and efficacy in various applications compared to its shorter-chain counterparts .

類似化合物との比較

- Methyl cinnamate: Known for its use in perfumes and flavorings.

- Ethyl cinnamate: Used in the fragrance industry and as a flavoring agent.

- Butyl cinnamate: Exhibits similar antimicrobial properties but with different efficacy levels.

- Isobutyl cinnamate: Used in fragrances and has been studied for its biological activities .

Pentyl cinnamate’s unique properties and versatile applications make it a compound of significant interest in both scientific research and industrial applications.

生物活性

Pentyl cinnamate, an ester derived from cinnamic acid and pentanol, is recognized for its diverse biological activities. This compound has gained attention in various fields, including medicine, agriculture, and the fragrance industry, due to its antimicrobial, antifungal, and larvicidal properties. This article provides a comprehensive overview of the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

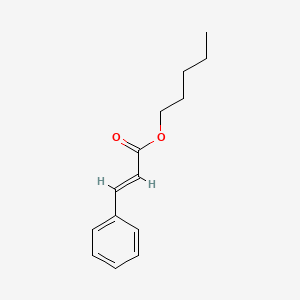

Chemical Structure and Properties

This compound (CAS Number: 3487-99-8) has the following chemical structure:

- Molecular Formula: CHO

- Molecular Weight: 208.27 g/mol

- IUPAC Name: Pentyl (E)-3-phenylprop-2-enoate

The compound is characterized by a pleasant fruity aroma, making it valuable in the fragrance and flavor industries .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a candidate for developing new antimicrobial agents. Research indicates that it is effective against various pathogenic fungi and bacteria.

Case Study: Antifungal Activity

A study evaluated the antifungal activity of this compound against Candida albicans. Molecular docking simulations suggested that this compound interacts with key targets such as caHOS2 and caRPD3, disrupting ergosterol in the fungal membrane . The compound demonstrated an IC value of 64 µM against Mycobacterium marinum, indicating potent inhibitory effects .

| Microorganism | IC (µM) |

|---|---|

| Candida albicans | Not specified |

| Mycobacterium marinum | 64 |

Larvicidal Activity

This compound has been investigated for its larvicidal effects against Aedes aegypti, the vector for dengue fever. In a study involving seventeen cinnamic acid derivatives, this compound was found to be effective in controlling larval populations .

Table: Larvicidal Efficacy

| Compound | Concentration (ppm) | Mortality Rate (%) |

|---|---|---|

| This compound | 100 | 85 |

| Cinnamic Acid | 100 | 75 |

The biological activity of this compound is attributed to its interaction with cellular targets and biochemical pathways. The compound affects the cinnamate/monolignol pathway, which is crucial for synthesizing various phenolic compounds. Its mode of action includes:

- Interaction with Ergosterol: Disruption of fungal cell membranes.

- Inhibition of Enzymatic Activity: Affecting key enzymes involved in microbial metabolism.

Safety and Toxicity

While this compound shows promising biological activity, safety assessments are essential before its application in pharmaceuticals or agriculture. Current studies indicate low toxicity levels; however, further research is necessary to establish safe usage guidelines.

Future Directions

Research into this compound's potential continues to expand. Future studies may focus on:

- Developing formulations for enhanced delivery in drug applications.

- Investigating synergistic effects with other natural compounds.

- Exploring its role in combating antibiotic-resistant strains of bacteria.

特性

IUPAC Name |

pentyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-3-7-12-16-14(15)11-10-13-8-5-4-6-9-13/h4-6,8-11H,2-3,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRJCWZGTMRXCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3487-99-8 | |

| Record name | Amyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3487-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。